3-Fluoro-5-hexen-2-one 3-Fluoro-5-hexen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC4020389
InChI: InChI=1S/C6H9FO/c1-3-4-6(7)5(2)8/h3,6H,1,4H2,2H3
SMILES: CC(=O)C(CC=C)F
Molecular Formula: C6H9FO
Molecular Weight: 116.13 g/mol

3-Fluoro-5-hexen-2-one

CAS No.:

Cat. No.: VC4020389

Molecular Formula: C6H9FO

Molecular Weight: 116.13 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-5-hexen-2-one -

Specification

Molecular Formula C6H9FO
Molecular Weight 116.13 g/mol
IUPAC Name 3-fluorohex-5-en-2-one
Standard InChI InChI=1S/C6H9FO/c1-3-4-6(7)5(2)8/h3,6H,1,4H2,2H3
Standard InChI Key LXAJQPAQDINXTH-UHFFFAOYSA-N
SMILES CC(=O)C(CC=C)F
Canonical SMILES CC(=O)C(CC=C)F

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-Fluoro-5-hexen-2-one primarily involves halogenation and elimination reactions. A widely reported method starts with 6-bromo-1-hexene as the precursor. Treatment with a strong base, such as potassium tert-butoxide, induces dehydrohalogenation to form the α,β-unsaturated ketone backbone. Subsequent fluorination at the 3-position is achieved using electrophilic fluorinating agents like Selectfluor® or via nucleophilic substitution with potassium fluoride in polar aprotic solvents.

Table 1: Key Synthetic Parameters

ParameterValue/DescriptionReference
Starting Material6-Bromo-1-hexene
Fluorinating AgentSelectfluor® or KF
Reaction Temperature0–25°C
Yield60–75% (optimized)

Molecular Structure and Characterization

Structural Features

The molecular structure of 3-Fluoro-5-hexen-2-one comprises a six-carbon chain with a fluorine atom at the 3-position and a conjugated enone system (C=O and C=C). The IUPAC name is 3-fluorohex-5-en-2-one, and its linear structure can be represented as:
CH2=CHCH2C(O)CH2F\text{CH}_2=\text{CHCH}_2\text{C(O)CH}_2\text{F}.

Spectroscopic Characterization

  • 19F NMR: The fluorine atom resonates at δ = -120 to -130 ppm, a region typical for aliphatic fluorides.

  • IR Spectroscopy: Strong absorption at 1715 cm⁻¹ confirms the ketone group, while the C=C stretch appears near 1640 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak at m/z 116.13 corresponds to the molecular formula C6H9FO\text{C}_6\text{H}_9\text{FO}.

Physical and Chemical Properties

Property3-Fluoro-5-hexen-2-one5-Hexen-2-one
Molecular Weight116.13 g/mol98.14 g/mol
Boiling PointNot reported164°C
DensityNot reported0.85 g/cm³
Heat of Combustion (ΔcH)-3766 kJ/mol (est.)-3766 kJ/mol

Solubility and Stability

The compound is soluble in common organic solvents (e.g., dichloromethane, THF) but hydrolyzes slowly in aqueous media. Storage under inert atmosphere at -20°C is recommended to prevent degradation.

Chemical Reactivity and Mechanisms

Diels-Alder Reactions

The conjugated enone system participates in [4+2] cycloadditions with dienes, yielding fluorinated cyclohexenone derivatives. For example, reaction with 1,3-butadiene produces a bicyclic adduct with regioselectivity dictated by the fluorine’s electron-withdrawing effect.

Nucleophilic Additions

Grignard reagents and organolithium compounds add preferentially to the β-position of the enone, forming tertiary alcohols. The fluorine atom stabilizes the transition state through inductive effects, accelerating the reaction.

Mechanistic Insight:
R-MgBr+CH2=CHC(O)CH2FRCH2C(OH)CH2F\text{R-MgBr} + \text{CH}_2=\text{CHC(O)CH}_2\text{F} \rightarrow \text{RCH}_2\text{C(OH)CH}_2\text{F}
The fluorine’s electronegativity polarizes the carbonyl group, enhancing electrophilicity at the β-carbon.

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Fluoro-5-hexen-2-one serves as a precursor to fluorinated prostaglandins and NSAIDs. Its ability to introduce fluorine atoms—a key motif in drug design—enhances metabolic stability and bioavailability.

Materials Science

The compound’s rigid structure and polarity make it suitable for synthesizing liquid crystals and fluorinated polymers. Copolymerization with styrene derivatives yields materials with tunable dielectric properties.

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